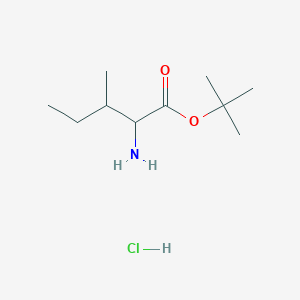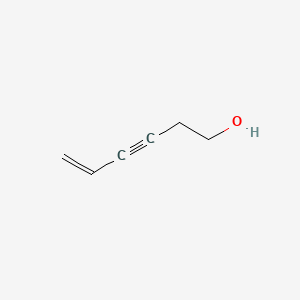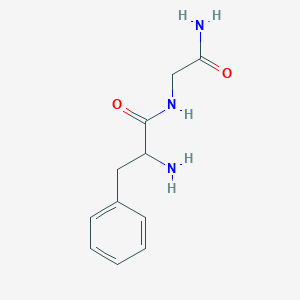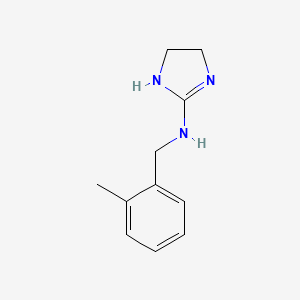![molecular formula C20H39Na2O7P B13386197 disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13386197.png)
disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate is a chemical compound known for its role in various biochemical processes. It is a derivative of phosphoric acid and is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate typically involves the esterification of phosphoric acid with a suitable alcohol, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the esterification and neutralization processes are carried out under stringent quality control measures. The product is then purified and crystallized to achieve the required purity levels for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various alcohols and substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular processes and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in phosphorylation processes, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate phosphate groups to other molecules, which can alter their activity and function.
Vergleich Mit ähnlichen Verbindungen
Disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate can be compared with other similar compounds such as:
Disodium inosinate: Another phosphate derivative with different biochemical properties.
Disodium hydrogen phosphate: A simpler phosphate compound with distinct applications.
Uridine 5’-diphosphoglucose disodium salt: A nucleotide sugar involved in glycosylation processes.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.
Eigenschaften
Molekularformel |
C20H39Na2O7P |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
disodium;(3-heptadecanoyloxy-2-hydroxypropyl) phosphate |
InChI |
InChI=1S/C20H41O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(22)26-17-19(21)18-27-28(23,24)25;;/h19,21H,2-18H2,1H3,(H2,23,24,25);;/q;2*+1/p-2 |
InChI-Schlüssel |
LGXQWPKTTPPJES-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


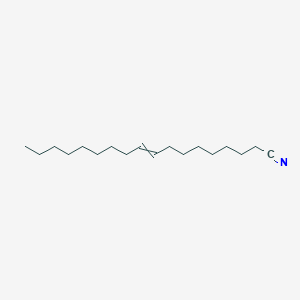


![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)

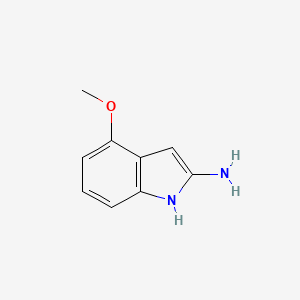
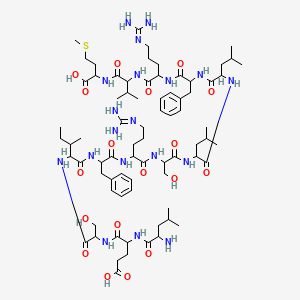

![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)
